N,N'-Dibenzyl-N-butyl-N'-(2,4,6-trimethylphenyl)urea
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Overview
Description
N,N’-Dibenzyl-N-butyl-N’-(2,4,6-trimethylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of benzyl, butyl, and trimethylphenyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibenzyl-N-butyl-N’-(2,4,6-trimethylphenyl)urea typically involves the reaction of N,N’-dibenzylurea with butylamine and 2,4,6-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dibenzyl-N-butyl-N’-(2,4,6-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized substituents.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
N,N’-Dibenzyl-N-butyl-N’-(2,4,6-trimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Dibenzyl-N-butyl-N’-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dibenzyl-N-butylurea
- N,N’-Dibenzyl-N’-(2,4,6-trimethylphenyl)urea
- N,N’-Dibenzyl-N-butyl-N’-(2,4,6-trimethylphenyl)thiourea
Uniqueness
N,N’-Dibenzyl-N-butyl-N’-(2,4,6-trimethylphenyl)urea is unique due to the presence of both butyl and trimethylphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88451-03-0 |
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Molecular Formula |
C28H34N2O |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1,3-dibenzyl-1-butyl-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-5-6-17-29(20-25-13-9-7-10-14-25)28(31)30(21-26-15-11-8-12-16-26)27-23(3)18-22(2)19-24(27)4/h7-16,18-19H,5-6,17,20-21H2,1-4H3 |
InChI Key |
MJEDJTFJAHYMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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